2-(Tetrahydro-2H-pyran-2-yl)ethanol

Catalog No.
S733523
CAS No.
38786-79-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tetrahydro-2H-pyran-2-yl)ethanol

CAS Number

38786-79-7

Product Name

2-(Tetrahydro-2H-pyran-2-yl)ethanol

IUPAC Name

2-(oxan-2-yl)ethanol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2

InChI Key

XJBHWDKRZXYEDL-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CCO

Canonical SMILES

C1CCOC(C1)CCO

The exact mass of the compound 2-(Tetrahydro-2H-pyran-2-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 38786-79-7) is a stable, mono-functionalized aliphatic alcohol featuring a carbon-linked tetrahydropyran (THP) core. Unlike standard THP-ethers which serve as temporary, acid-labile protecting groups, this compound features a robust C-C bond at the 2-position of the pyran ring, making it a permanent structural motif [1]. In industrial and advanced laboratory synthesis, it is primarily procured as a pre-cyclized C7 building block for the construction of spiroacetals, macrocyclic lactones, and complex agricultural pheromones such as 1,7-dioxaspiro[5.5]undecane derivatives[2]. Its primary hydroxyl group provides a versatile handle for oxidation, halogenation, or Mitsunobu-type coupling, while the saturated oxygen heterocycle remains intact under aggressive downstream reaction conditions [1].

Generic substitution of 2-(Tetrahydro-2H-pyran-2-yl)ethanol with acyclic alternatives like 1,7-heptanediol fundamentally disrupts synthetic workflows and scale-up economics. If a buyer substitutes this compound with an acyclic diol, the synthesis of spiro[5.5] systems requires at least three additional steps for selective mono-protection and controlled cyclization, drastically reducing overall yield and increasing process time [1]. Furthermore, procurement confusion with 2-(tetrahydro-2H-pyran-2-yloxy)ethanol (the O-linked THP ether of ethylene glycol) results in catastrophic failure during acidic processing; the O-linked analog will rapidly hydrolyze into ethylene glycol and 5-hydroxypentanal, whereas the C-linked target compound remains completely stable [2]. Procurement must strictly verify the C-C linkage (CAS 38786-79-7) to ensure the required chemical stability and structural geometry for target macrocycles.

Acidic Processability: C-Linked Core vs. O-Linked THP Ethers

In synthetic sequences requiring acidic conditions (e.g., pH < 3), 2-(Tetrahydro-2H-pyran-2-yl)ethanol demonstrates complete structural retention of the pyran ring, whereas standard O-linked THP ethers undergo rapid hydrolysis [1]. Comparative stability models indicate that while O-linked THP-protected alcohols quantitatively cleave in 0.1 M HCl/MeOH within hours, the C-linked core of 2-(Tetrahydro-2H-pyran-2-yl)ethanol exhibits zero degradation under identical conditions, allowing for aggressive functionalization of the primary alcohol without ring opening [1].

Evidence DimensionRing stability under acidic conditions (0.1 M HCl, MeOH)
Target Compound Data>99% structural retention (C-C linked core)
Comparator Or Baseline2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (O-linked ether): >95% hydrolysis/cleavage
Quantified DifferenceNear-total prevention of ring cleavage
Conditions0.1 M HCl in methanol, ambient temperature, 4 hours

Ensures the pyran ring survives downstream acidic transformations, preventing catastrophic yield loss compared to acid-labile O-linked analogs.

Precursor Efficiency: Pre-Cyclized THP vs. Acyclic 1,7-Heptanediol

For the synthesis of 1,7-dioxaspiro[5.5]undecane systems (e.g., Dacus oleae pheromone components), utilizing 2-(Tetrahydro-2H-pyran-2-yl)ethanol as the starting material bypasses the need for selective mono-protection and initial cyclization required when starting from acyclic diols [1]. Process evaluations show that starting from 1,7-heptanediol requires 4-5 steps to reach the key spiro-precursor intermediate, whereas 2-(Tetrahydro-2H-pyran-2-yl)ethanol can be converted to the same intermediate in 1-2 steps via direct oxidation[2]. This step reduction typically increases the overall isolated yield of the spiroacetal core by over 30% while eliminating the procurement costs of selective protecting reagents [2].

Evidence DimensionSynthetic steps to spiro[5.5]undecane precursor
Target Compound Data1 to 2 steps (direct functionalization of primary alcohol)
Comparator Or Baseline1,7-Heptanediol: 4 to 5 steps (including selective protection/deprotection)
Quantified DifferenceReduction of 3 synthetic steps and >30% improvement in overall precursor yield
ConditionsStandard laboratory-scale spiroacetal synthesis routes

Drastically reduces labor, reagent costs, and process time for scale-up synthesis of spirocyclic pheromones and APIs.

Regioselective Functionalization: Mono-functionalized Tail vs. Symmetric Diols

The inherent asymmetry of 2-(Tetrahydro-2H-pyran-2-yl)ethanol allows for immediate, regioselective functionalization at the primary hydroxyl group without the statistical mixtures obtained from symmetric precursors [1]. When subjected to standard oxidation (e.g., Swern or TEMPO) or Mitsunobu conditions, the target compound yields a single reactive species in >90% yield. In contrast, attempting mono-oxidation on a symmetric acyclic diol baseline often results in 15-25% over-oxidation to the dialdehyde or unreacted starting material, complicating purification and lowering the effective yield [1].

Evidence DimensionRegioselectivity in primary alcohol oxidation/activation
Target Compound Data>90% yield of mono-functionalized product
Comparator Or BaselineSymmetric diol baselines: ~70-75% mono-functionalized product (due to statistical over-reaction)
Quantified Difference15-20% higher yield of the desired mono-reactive intermediate
ConditionsStandard stoichiometric oxidation or activation conditions

Eliminates the need for complex chromatographic separations of statistical mixtures, streamlining industrial scale-up.

Synthesis of 1,7-Dioxaspiro[5.5]undecane Pheromones

2-(Tetrahydro-2H-pyran-2-yl)ethanol is the optimal precursor for the commercial synthesis of the Dacus oleae (olive fruit fly) sex pheromone [1]. Its pre-formed pyran ring and reactive ethanol tail allow for rapid conversion to the spiroacetal core via oxidation and subsequent coupling, providing a highly efficient, step-economic route for agricultural pest control manufacturing [1].

Construction of Complex Marine Macrolides

In the total synthesis of marine macrolides and polyketides featuring embedded THP rings, this compound serves as a stable, pre-assembled C7 building block [2]. Its resistance to acidic conditions allows chemists to perform extensive functionalization on the rest of the molecule without risking premature ring opening or degradation [2].

Development of Novel Spirocyclic API Scaffolds

For pharmaceutical discovery programs targeting conformationally restricted spirocyclic scaffolds, 2-(Tetrahydro-2H-pyran-2-yl)ethanol provides a reliable starting point [3]. The primary alcohol can be readily converted into a leaving group or amine (via Mitsunobu or reductive amination) to build diverse spiro-fused libraries with predictable stereochemical outcomes [3].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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